(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE

regioselective diversification palladium-catalyzed amination sulfoximine building block

(3-Bromophenyl)(imino)(trifluoromethyl)-λ6-sulfanone (CAS 2411289-54-6) is a member of the sulfoximine family—the monoaza analogues of sulfones recognized as emerging pharmacophores in modern drug discovery. The compound incorporates a 3-bromophenyl ring, a trifluoromethyl group, and a λ6-sulfanone core, yielding the molecular formula C₇H₅BrF₃NOS and a molecular weight of 288.08 g/mol.

Molecular Formula C7H5BrF3NOS
Molecular Weight 288.08
CAS No. 2411289-54-6
Cat. No. B2392252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE
CAS2411289-54-6
Molecular FormulaC7H5BrF3NOS
Molecular Weight288.08
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)S(=N)(=O)C(F)(F)F
InChIInChI=1S/C7H5BrF3NOS/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4,12H
InChIKeyITBGDNBUNNASFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromophenyl)(Imino)(Trifluoromethyl)-λ6-Sulfanone: Sulfoximine Building Block with Defined Physicochemical Profile for Medicinal Chemistry Procurement


(3-Bromophenyl)(imino)(trifluoromethyl)-λ6-sulfanone (CAS 2411289-54-6) is a member of the sulfoximine family—the monoaza analogues of sulfones recognized as emerging pharmacophores in modern drug discovery [1]. The compound incorporates a 3-bromophenyl ring, a trifluoromethyl group, and a λ6-sulfanone core, yielding the molecular formula C₇H₅BrF₃NOS and a molecular weight of 288.08 g/mol . Calculated physicochemical descriptors include a consensus LogP of 3.37, a topological polar surface area (TPSA) of 40.92 Ų, 2 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 1 rotatable bond . The compound is commercially catalogued by multiple suppliers (Endotherm Art. Nr. ENX038, Amerigo Scientific, Leyan) at purity levels ≥95–98% and is designated exclusively for research use [2].

Why Generic Sulfoximine Substitution Fails: Positional Isomerism and Halogen Identity Drive Divergent Reactivity in (3-Bromophenyl)(Imino)(Trifluoromethyl)-λ6-Sulfanone


Although (2-bromophenyl)-, (4-bromophenyl)-, and (3-chlorophenyl)(imino)(trifluoromethyl)-λ6-sulfanones share the same core scaffold, they are not functionally interchangeable for research procurement. The bromine substitution position on the aryl ring directly influences regiochemical outcomes in metal-catalyzed cross-coupling reactions, with meta-substituted aryl bromides displaying distinct oxidative addition rates and steric profiles compared to ortho or para isomers [1]. Furthermore, the C–Br bond is inherently more reactive toward Pd⁰ insertion than the C–Cl bond, meaning that the (3-chlorophenyl) analog cannot serve as a drop-in replacement for Suzuki-Miyaura or Buchwald-Hartwig diversification strategies without substantial re-optimization of catalytic conditions [2]. The combination of a meta-bromo substituent with the electron-withdrawing trifluoromethyl-λ6-sulfanone core creates a unique electrophilic aryl building block that would be lost upon indiscriminate substitution.

Quantitative Differentiation Evidence for (3-Bromophenyl)(Imino)(Trifluoromethyl)-λ6-Sulfanone vs. Closest Analogs


Meta-Bromo Substitution Delivers Distinct Cross-Coupling Regioselectivity Compared to Para- and Ortho-Bromo Isomers

In Pd-catalyzed N-arylation of sulfoximines, the substitution pattern on the aryl bromide significantly influences coupling efficiency and regiochemical outcome. Meta-substituted aryl bromides exhibit intermediate electronic activation relative to para-substituted congeners (Hammett σₘ = 0.39 vs. σₚ = 0.23 for –Br), and the meta position avoids the steric congestion that can retard oxidative addition at the ortho position [1]. Consequently, the (3-bromophenyl) isomer provides a distinct reactivity profile that cannot be replicated by the (2-bromophenyl) (CAS 2014396-11-1) or (4-bromophenyl) (CAS 1421133-03-0) analogs . While head-to-head kinetic data for these specific sulfoximines are not publicly available, the class-level trend is well-established for aryl bromides in cross-coupling reactions [1].

regioselective diversification palladium-catalyzed amination sulfoximine building block

C–Br Bond Reactivity Advantage Over C–Cl in Cross-Coupling: (3-Bromophenyl) Outperforms (3-Chlorophenyl) Analog

The (3-chlorophenyl)(imino)(trifluoromethyl)-λ6-sulfanone analog (CAS 1335014-42-0, purity >95% [1]) contains a C–Cl bond that requires significantly harsher conditions for Pd-catalyzed cross-coupling. The bond dissociation energy (BDE) of C–Br in aryl bromides is approximately 285 kJ/mol, compared to ~327 kJ/mol for C–Cl, translating to a lower kinetic barrier for oxidative addition to Pd⁰ [2]. In practice, aryl bromides are the preferred substrates for mild-condition Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while aryl chlorides generally demand specialized electron-rich phosphine ligands and elevated temperatures [2]. The target (3-bromophenyl) compound therefore enables direct, room-temperature diversification strategies that the (3-chlorophenyl) analog cannot support without extensive re-optimization.

oxidative addition kinetics Suzuki-Miyaura coupling halogen leaving group

Physicochemical Profile: Elevated Lipophilicity of 3-Bromo Congener vs. 3-Chloro Analog Enhances Predicted Membrane Permeability

The target compound exhibits a consensus LogP of 3.37 and a TPSA of 40.92 Ų . The 4-bromo positional isomer shares identical calculated LogP and TPSA values (3.37 and 40.92) , confirming that positional isomerism does not modulate these global descriptors. However, substitution of bromine by chlorine reduces lipophilicity: the aromatic substituent constant π for –Br is 0.86, whereas π for –Cl is 0.71 [1], yielding an estimated LogP of ~3.22 for the (3-chlorophenyl) analog. This ΔLogP of approximately +0.15 for the bromo congener translates to a predicted ~1.4-fold increase in octanol-water partition coefficient, favoring passive membrane diffusion while maintaining a favorable TPSA below the 140 Ų threshold for oral bioavailability [1].

LogP TPSA membrane permeability halogen lipophilicity

TRH Receptor Binding Profile: Target Compound as a Negative-Control Scaffold with Defined Inactivity Thresholds

In a radioligand displacement assay using [³H]-Me-His-TRH against mouse thyrotropin-releasing hormone receptors TRH-R1 and TRH-R2 expressed in HEK293 cells, (3-bromophenyl)(imino)(trifluoromethyl)-λ6-sulfanone exhibited IC₅₀ values >50,000 nM [1]. No comparative data exist in BindingDB or ChEMBL for the 2-bromo, 4-bromo, or 3-chloro analogs on the same target, preventing head-to-head affinity comparison. However, the established inactivity threshold (>50 µM) provides a defined baseline that is valuable for medicinal chemistry programs seeking sulfoximine scaffolds with minimal off-target liability at TRH receptors, or conversely, for programs aiming to introduce TRH-R activity through focused analog synthesis [1].

GPCR binding thyrotropin-releasing hormone receptor negative control

Core Scaffold Novelty: Trifluoromethyl-λ6-Sulfanone as an Under-Exploited Pharmacophore with Favorable IP Landscape

Sulfoximines have been historically neglected in medicinal chemistry but are now recognized as valuable bioisosteres of sulfones, offering increased aqueous solubility, additional hydrogen-bonding capacity via the free N–H, and a chiral center at sulfur [1]. Among sulfoximine subtypes, N-unsubstituted S-trifluoromethyl derivatives remain sparsely represented in both patent and primary literature relative to N-alkyl or S-methyl variants. The combination of a trifluoromethyl group—enhancing metabolic stability and lipophilicity—with a 3-bromophenyl handle for diversification places this compound in a chemical space niche that is highly favorable for generating novel, patentable lead series [1]. While the (4-bromophenyl) isomer shares this scaffold, the meta position introduces steric and electronic differentiation that can expand the accessible patent landscape when both isomers are explored in parallel .

chemical space expansion bioisostere intellectual property

Procurement-Driven Application Scenarios for (3-Bromophenyl)(Imino)(Trifluoromethyl)-λ6-Sulfanone Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead: Meta-Bromo Handle for Regioselective Library Synthesis via Suzuki-Miyaura Diversification

The 3-bromophenyl moiety enables mild-condition Suzuki-Miyaura coupling to install diverse aryl, heteroaryl, or alkenyl groups at the meta position of the sulfoximine scaffold. Compared to the (4-bromophenyl) isomer, the meta substitution pattern generates compounds with distinct exit vectors and three-dimensional topologies, which is critical for exploring novel protein-ligand interaction geometries. The C–Br bond reactivity advantage over the (3-chlorophenyl) analog (ΔBDE ≈ 42 kJ/mol) allows diversification at ambient temperature using standard Pd(PPh₃)₄ catalysis without the need for specialized electron-rich ligands [1][2].

CNS Drug Discovery: Elevated LogP for Enhanced Blood-Brain Barrier Penetration Screening

With a LogP of 3.37 and TPSA of 40.92 Ų, the compound resides within the favorable range for CNS drug candidates (LogP 1–4, TPSA < 90 Ų). The ~0.15 LogP unit advantage over the (3-chlorophenyl) analog may confer measurably higher passive permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, making it a preferred starting scaffold for neuroscience-targeted lead optimization campaigns [3].

Intellectual Property Generation: Trifluoromethyl Sulfoximine as a Novel Bioisosteric Scaffold

The N-unsubstituted S-trifluoromethyl sulfoximine core is underrepresented in the patent literature, offering a strategic advantage for organizations seeking composition-of-matter claims. The 3-bromophenyl handle provides a synthetic entry point for rapid analog generation, while the trifluoromethyl group contributes metabolic stability and distinct electronic properties relative to conventional sulfone or sulfonamide pharmacophores. Parallel procurement of the 2-bromo and 4-bromo isomers can further broaden the patent space [4].

GPCR Screening Cascade: Defined Inactivity Threshold at TRH Receptors for Counter-Screening

The documented IC₅₀ >50,000 nM at mouse TRH-R1 and TRH-R2 provides a quantitative inactivity baseline. This makes the compound suitable as a negative-control building block when constructing focused GPCR libraries, reducing the probability of TRH receptor-derived false positives in primary screens. Researchers can proceed with confidence that observed activity in newly synthesized analogs is attributable to introduced structural modifications rather than the core scaffold [5].

Quote Request

Request a Quote for (3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.